N-Benzyl-2-benzylaminopropanamide
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Overview
Description
N-Benzyl-2-benzylaminopropanamide is an organic compound characterized by the presence of benzyl and benzylamino groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-benzylaminopropanamide typically involves the reaction of benzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection and deprotection of functional groups to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-benzylaminopropanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Benzyl chloride (C₆H₅CH₂Cl), sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Amides, carboxylic acids
Reduction: Amines
Substitution: Halogenated benzyl derivatives
Scientific Research Applications
N-Benzyl-2-benzylaminopropanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-Benzyl-2-benzylaminopropanamide involves its interaction with specific molecular targets and pathways. For instance, it may act on neuronal sodium channels and NMDA receptors, contributing to its analgesic and anticonvulsant effects . Additionally, it can modulate serotonin and dopamine turnover, influencing neurochemical pathways .
Comparison with Similar Compounds
2-Benzyl benzimidazole: Known for its potent opioid effects.
Piperidine benzimidazolone: Exhibits similar pharmacological properties to N-Benzyl-2-benzylaminopropanamide.
Uniqueness: this compound stands out due to its dual benzyl groups, which enhance its reactivity and potential for diverse chemical modifications. This structural feature allows for unique applications in medicinal chemistry and neuropharmacology .
Properties
CAS No. |
142713-67-5 |
---|---|
Molecular Formula |
C17H20N2O |
Molecular Weight |
268.35 g/mol |
IUPAC Name |
N-benzyl-2-(benzylamino)propanamide |
InChI |
InChI=1S/C17H20N2O/c1-14(18-12-15-8-4-2-5-9-15)17(20)19-13-16-10-6-3-7-11-16/h2-11,14,18H,12-13H2,1H3,(H,19,20) |
InChI Key |
XMYPLRAKFWEDDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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